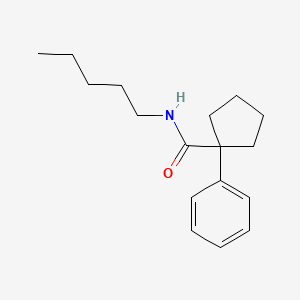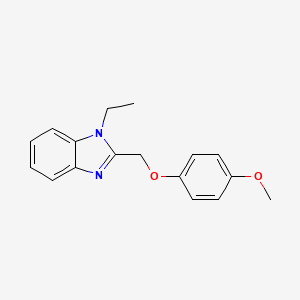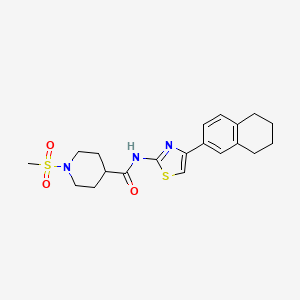
N-Pentyl(phenylcyclopentyl)formamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-Pentyl(phenylcyclopentyl)formamide, also known as PCP-PIF, is a chemical compound that has been extensively studied for its potential use in scientific research. This compound belongs to the class of dissociative anesthetics, which are known for their ability to induce a state of dissociation from reality. PCP-PIF is a derivative of phencyclidine (PCP), which is a well-known dissociative anesthetic that has been used recreationally and medicinally.
Wissenschaftliche Forschungsanwendungen
Prebiotic Chemistry and Origin of Life
Formamide has been investigated for its potential role in the origin of life. Costanzo et al. (2007) discuss how formamide can yield the complete set of nucleic bases necessary for the formation of nucleic acids under prebiotic conditions. This suggests that formamide derivatives could have been central to the chemical evolution that led to the emergence of life on Earth. The stability of phosphoester bonds in nucleic polymers, relative to monomers in a formamide-rich environment, hints at the importance of formamide derivatives in prebiotic chemistry and the origin of informational polymers (Costanzo et al., 2007).
Materials Science and Liquid Crystal Technology
In materials science, formamide derivatives are utilized in the development of liquid crystal technologies. Vaughn et al. (2007) explored a mixture containing polyamic acids with and without alkyl side chains for controlling the pretilt angle of liquid crystals, demonstrating the versatility of formamide derivatives in fine-tuning material properties for specific applications (Vaughn et al., 2007).
Synthetic Chemistry and Pharmaceuticals
In synthetic chemistry, formamide and its derivatives are essential building blocks. Liu et al. (2017) achieved selective and efficient N-formylation of amines containing unsaturated groups using CO2 and H2, showcasing the significance of formamide derivatives in creating complex organic compounds. This process has implications for pharmaceuticals and agrochemicals, where formamide derivatives serve as key intermediates (Liu et al., 2017).
Analytical and Structural Chemistry
Formamide derivatives also play a role in analytical and structural chemistry. For instance, molecular docking studies and Hirshfeld surface analysis of formamide derivatives, such as N-(4-Bromo-Phenyl)-Formamide, help understand the structure-function relationship of these compounds with biological receptors. Such studies are critical in drug design and the development of new materials with specific properties (Malek et al., 2020).
Wirkmechanismus
Target of Action
The primary target of N-Pentyl(phenylcyclopentyl)formamide is the PanDZ complex . This complex regulates the pantothenate biosynthetic pathway in E. coli by limiting the supply of β-alanine in response to coenzyme A concentration .
Mode of Action
N-Pentyl(phenylcyclopentyl)formamide, also known as N5-Pan, interacts with its target by forming a complex between activated aspartate decarboxylase (PanD) and PanZ . This leads to the sequestration of the pyruvoyl cofactor as a ketone hydrate . Both PanZ overexpression-linked β-alanine auxotrophy and N5-Pan toxicity are due to the formation of this complex .
Biochemical Pathways
The affected pathway is the pantothenate biosynthetic pathway in E. coli . The formation of the PanDZ complex leads to the regulation of this pathway in a cellular context . The antimetabolite N5-Pan exhibits enhanced activity against E. coli, leading to the regulation of pantothenate biosynthesis .
Pharmacokinetics
The compound’s interaction with its target and its effect on the pantothenate biosynthetic pathway suggest that it is able to penetrate the bacterial cell wall and interact with intracellular targets .
Result of Action
The result of N-Pentyl(phenylcyclopentyl)formamide’s action is the regulation of the pantothenate biosynthetic pathway in E. coli . This leads to a decrease in the supply of β-alanine, which in turn affects the production of pantothenate and coenzyme A . The compound’s toxicity is due to the formation of the PanDZ complex .
Action Environment
The action of N-Pentyl(phenylcyclopentyl)formamide is influenced by the bacterial environment. Factors such as the concentration of coenzyme A and the expression levels of PanD and PanZ can affect the compound’s efficacy
Eigenschaften
IUPAC Name |
N-pentyl-1-phenylcyclopentane-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H25NO/c1-2-3-9-14-18-16(19)17(12-7-8-13-17)15-10-5-4-6-11-15/h4-6,10-11H,2-3,7-9,12-14H2,1H3,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LGBBHARLOWSUOY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCNC(=O)C1(CCCC1)C2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H25NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-Pentyl(phenylcyclopentyl)formamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-[(4-chlorophenyl)methyl]-N-(3-methylbutyl)-4-oxo-2-sulfanylidene-1,2,3,4-tetrahydroquinazoline-7-carboxamide](/img/structure/B2825223.png)
![[4-(Dimethylamino)phenyl]-[4-[4-(trifluoromethyl)pyrimidin-2-yl]oxypiperidin-1-yl]methanone](/img/structure/B2825226.png)

![N-(2-(3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)ethyl)propionamide](/img/structure/B2825229.png)
![(Z)-methyl 2-(2-((cyclopropanecarbonyl)imino)-6-fluorobenzo[d]thiazol-3(2H)-yl)acetate](/img/structure/B2825230.png)

![2-({7-Oxaspiro[3.5]nonan-2-yl}methoxy)pyridine](/img/structure/B2825234.png)

![ethyl 3-(1,7-dimethyl-2,4-dioxo-8-propyl-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)propanoate](/img/structure/B2825237.png)

![(3-(2-methyl-1H-benzo[d]imidazol-1-yl)pyrrolidin-1-yl)(1-phenylcyclopropyl)methanone](/img/structure/B2825240.png)


